molecular formula C9H9ClN4 B13311219 1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine

1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13311219
M. Wt: 208.65 g/mol
InChI Key: RIRSXFOZRNWHNX-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride, in the presence of a base, reacts with the triazole ring to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate as bases.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazoles, while oxidation and reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or proteins, inhibiting their activity. The 3-chlorobenzyl group can enhance the compound’s binding affinity to its target, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both the triazole ring and the 3-chlorobenzyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

RIRSXFOZRNWHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)N

Origin of Product

United States

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